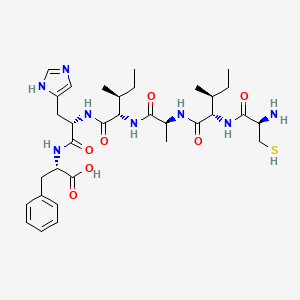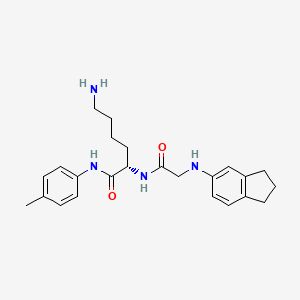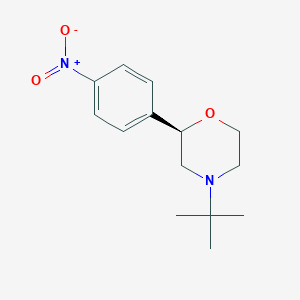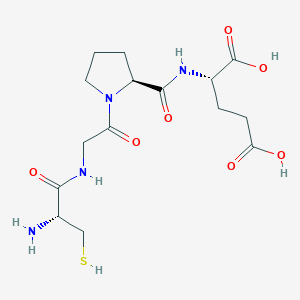![molecular formula C17H15FN4O B14185144 3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile CAS No. 921230-78-6](/img/structure/B14185144.png)
3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile is a complex organic compound that features a fluoropyridine moiety, a piperazine ring, and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The fluoropyridine can be synthesized through the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . The resulting fluoropyridine is then reacted with piperazine to form the piperazine-fluoropyridine intermediate.
The final step involves the coupling of the piperazine-fluoropyridine intermediate with benzonitrile under specific reaction conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzonitrile group.
Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Applications De Recherche Scientifique
3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The piperazine ring can modulate the compound’s pharmacokinetic properties, while the benzonitrile group can participate in π-π stacking interactions with aromatic residues in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine Derivatives: These compounds share the fluoropyridine moiety but differ in the substituents attached to the pyridine ring.
Piperazine-Benzonitrile Compounds: These compounds have a similar core structure but may vary in the substituents on the piperazine and benzonitrile groups.
Uniqueness
3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile is unique due to the specific combination of the fluoropyridine, piperazine, and benzonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
921230-78-6 |
|---|---|
Formule moléculaire |
C17H15FN4O |
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
3-[4-(2-fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H15FN4O/c18-16-15(5-2-6-20-16)17(23)22-9-7-21(8-10-22)14-4-1-3-13(11-14)12-19/h1-6,11H,7-10H2 |
Clé InChI |
HKNNTFFLDCJRMT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC(=C2)C#N)C(=O)C3=C(N=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)



![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)


![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)
